Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
Description
Historical Context of Pyrrolidine Derivatives in Chemical Research
The pyrrolidine ring system has occupied a central position in chemical research for over a century, representing one of the most significant five-membered nitrogen heterocycles in both natural products and synthetic chemistry. Pyrrolidine, also known as tetrahydropyrrole, is characterized by its saturated five-membered ring structure containing a single nitrogen atom, with the molecular formula (CH₂)₄NH. The compound's historical significance stems from its widespread occurrence in natural alkaloids, including nicotine and hygrine, as well as its presence in the amino acids proline and hydroxyproline.
Industrial production of pyrrolidine was first established through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina. This process, operating at temperatures of 165-200°C and pressures of 17-21 MPa, demonstrated the commercial viability of pyrrolidine synthesis and enabled large-scale production for pharmaceutical applications. The development of laboratory synthesis methods, including the treatment of 4-chlorobutan-1-amine with strong bases, provided researchers with accessible routes to pyrrolidine derivatives for medicinal chemistry applications.
The pharmaceutical importance of pyrrolidine-based compounds became evident through their incorporation into numerous therapeutic agents, including procyclidine and bepridil, as well as the racetam family of nootropic compounds such as piracetam and aniracetam. Recent research from 2015-2023 has demonstrated that pyrrolidine derivatives exhibit diverse biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties. These compounds also demonstrate significant enzyme inhibitory effects, making them valuable targets for drug development research.
Evolution of Carbamimidoyl-Containing Compounds in Organic Chemistry
The development of carbamimidoyl-containing compounds represents a significant advancement in medicinal chemistry, particularly in the context of antimicrobial drug development and resistance management. Carbamimidoyl groups, characterized by the presence of both amidine and carboxyl functionalities, have emerged as promising structural motifs for combating antimicrobial resistance, a growing global health concern. The structural diversity of these compounds and their pharmacological relevance to antimicrobial activity have made them attractive targets for researchers seeking innovative strategies to address antimicrobial resistance.
Recent advances in the synthesis of carbamimidoyl compounds have focused on multicomponent strategies that enable efficient and modular construction of these complex structures. Metal-free multicomponent approaches have been developed for the synthesis of sulfonyl amidines, utilizing readily accessible reagents to facilitate in situ enamine formation through the addition of amines to ketones. These methodologies demonstrate broad reaction scope with respect to all three coupling partners, accommodating both aromatic and aliphatic amines and ketones under mild reaction conditions.
The antimicrobial properties of carbamimidoyl-containing compounds have been extensively studied, with researchers focusing on the chemical structure-activity relationships that govern their effectiveness against various bacterial, fungal, and parasitic strains. Thiophene-containing carbamimidoyl derivatives have shown particular promise, with compound structures incorporating thiophene as a central moiety demonstrating notable activity against a wide range of antibiotic-resistant and susceptible bacterial strains. These compounds exhibit minimum inhibitory concentration values ranging between 0.25 and 4 μg/mL against various pathogenic organisms.
The mechanism of action for carbamimidoyl compounds involves their ability to interact with multiple bacterial targets, including undecaprenyl pyrophosphate synthase, ketol-acid reductoisomerase, and deoxyribonucleic acid. Computational molecular docking studies have revealed that these compounds form multiple electrostatic and hydrogen bonds with deoxyribonucleic acid, consistent with the binding patterns observed in other minor-groove binding compounds. This multitarget approach contributes to their effectiveness against antimicrobial-resistant organisms and represents a promising strategy for future drug development.
Significance of tert-Butyloxycarbonyl Protected Structures
The tert-butyloxycarbonyl protecting group represents one of the most important and widely utilized protecting groups in organic synthesis, particularly for amine protection in pharmaceutical chemistry. This acid-labile protecting group can be efficiently added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide. The protecting group can also be installed in acetonitrile solution using 4-dimethylaminopyridine as the base, providing flexibility in synthetic applications.
The removal of tert-butyloxycarbonyl groups can be accomplished through various methods, with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol being the most commonly employed approaches. A significant consideration in deprotection reactions is the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles, necessitating the use of scavengers such as anisole or thioanisole. Selective cleavage of the tert-butyloxycarbonyl group in the presence of other protecting groups is possible using aluminum trichloride, providing additional synthetic flexibility.
Alternative deprotection methods include sequential treatment with trimethylsilyl iodide followed by methanol, which is particularly useful when other deprotection methods prove too harsh for sensitive substrates. This mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to yield the free amine. These mild conditions expand the utility of tert-butyloxycarbonyl protection in complex synthetic sequences.
The widespread adoption of tert-butyloxycarbonyl protection in carbamate chemistry has been facilitated by the development of numerous synthetic methodologies for carbamate formation. These include reactions involving organic azides, carbon monoxide, and alcohols catalyzed by palladium dichloride, as well as the use of carbamoylimidazolium salts as convenient disubstituted carbamoyl transfer reagents. The reliability and predictability of tert-butyloxycarbonyl chemistry have made it an indispensable tool in medicinal chemistry and natural product synthesis.
Current Research Landscape and Applications
The current research landscape surrounding acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate reflects the convergence of several important areas of chemical investigation. The compound, with the molecular formula C₁₂H₂₃N₃O₄ and molecular weight of 273.33 Da, represents a sophisticated integration of pyrrolidine, carbamimidoyl, and tert-butyloxycarbonyl structural elements. Its identification by the Chemical Abstracts Service number 1384428-47-0 and MDL number MFCD22196536 establishes its recognized status in chemical databases.
Recent advances in pyrrolidine synthesis have demonstrated novel approaches that could potentially be applied to the preparation of complex derivatives such as this compound. Photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons, demonstrating broad substrate scope with high functional group compatibility. This methodology realizes facile access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that serve as powerful synthons for the synthesis of functionalized pyrrolidines and nitrogen-containing compounds.
The biological significance of pyrrolidine derivatives continues to drive research into their therapeutic applications. Recent studies have demonstrated that polysubstituted pyrrolidines incorporating benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole pharmacophore moieties exhibit significant bioactive properties. Compounds containing pyrrolidine scaffolds have shown potent acetylcholinesterase and butyrylcholinesterase inhibition properties, with some derivatives achieving submicromolar inhibitory concentrations. These findings support the continued investigation of pyrrolidine-based compounds for neurodegenerative disease applications.
The commercial availability of this compound from multiple suppliers indicates its recognized value as a research chemical and synthetic intermediate. Current pricing data suggests that the compound is available in quantities ranging from 50 mg to 10 g, with purity levels typically maintained at 95% or higher. The availability of this compound from international suppliers, including facilities in the United States, Latvia, and Ukraine, demonstrates the global interest in pyrrolidine-based research chemicals.
The research landscape for carbamimidoyl compounds continues to expand, with particular emphasis on their antimicrobial properties and potential applications in combating drug-resistant pathogens. The development of novel synthetic methodologies for amidine synthesis, including metal-free multicomponent strategies, provides new opportunities for accessing complex carbamimidoyl structures with improved efficiency and scope. These advances position compounds such as this compound at the forefront of contemporary medicinal chemistry research.
Properties
IUPAC Name |
acetic acid;tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIKHYVAWZOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-47-0 | |
| Record name | tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of Pyrrolidine Nitrogen (Boc Protection)
- Reagents: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate.
- Conditions: Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under mild base catalysis (e.g., triethylamine).
- Purpose: Protects the nitrogen atom in the pyrrolidine ring to allow selective functionalization at other positions without side reactions.
Introduction of Carbamimidoyl Group
- The carbamimidoyl (guanidine-like) group is introduced via reaction of the protected pyrrolidine intermediate with reagents such as amidines or guanidine derivatives.
- This step may involve nucleophilic substitution or addition reactions under controlled temperature to ensure regioselectivity at the 2-position of the ring.
Esterification to Form tert-Butyl 1-Carboxylate
- The carboxyl group at the 1-position of the pyrrolidine ring is esterified with tert-butyl alcohol or via tert-butyl chloroformate.
- This step is often catalyzed by acid or base under anhydrous conditions to avoid hydrolysis.
- The tert-butyl ester serves as a protecting group for the carboxyl function, enhancing compound stability during subsequent steps.
Formation of Acetate Salt
- The final compound is often isolated as an acetate salt by treatment with acetic acid.
- This step improves solubility and handling properties for pharmaceutical applications.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine + Boc2O, triethylamine, DCM, 0–25°C | Boc protection of pyrrolidine nitrogen | tert-Butyl pyrrolidine-1-carboxylate intermediate |
| 2 | Intermediate + amidine reagent, solvent (e.g., ethanol), reflux | Introduction of carbamimidoyl group at 2-position | tert-Butyl 2-carbamimidoylpyrrolidine-1-carboxylate |
| 3 | Treatment with acetic acid, room temperature | Formation of acetate salt | This compound |
This procedure is adapted from analogous synthetic routes used for similar pyrrolidine derivatives and tert-butyl esters.
Research Findings and Optimization
- Yield and Purity: Typical purity of the final compound is around 95%, suitable for research use. Yield optimization involves controlling reaction temperature and stoichiometry during carbamimidoyl group introduction.
- Reaction Time: Carbamimidoyl introduction often requires prolonged reflux (12+ hours) for complete conversion.
- Solvent Choices: THF, dichloromethane, and ethanol are commonly used solvents, chosen based on solubility and reaction compatibility.
- Purification: Column chromatography and recrystallization from hexane or ethyl acetate/cyclohexane mixtures are effective for isolating pure product.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM, 0–25°C | Mild base catalysis |
| Carbamimidoyl Introduction | Amidine reagent, ethanol, reflux 12h | Requires prolonged heating |
| Esterification | tert-Butyl chloroformate, acid/base | Anhydrous conditions preferred |
| Salt Formation | Acetic acid, room temperature | Forms stable acetate salt |
| Purification Methods | Column chromatography, recrystallization | Solvent systems: hexane, ethyl acetate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamimidoyl group, leading to the formation of urea derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group into an amine group, potentially altering the compound’s biological activity.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a precursor for the synthesis of bioactive compounds, particularly in the development of new drugs targeting various diseases.
- Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential applications in anticancer drug development.
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly in the formation of amides and esters. Its reactivity can be harnessed to facilitate various transformations, making it valuable in synthetic pathways.
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Esterification | Acetic acid + alcohol → ester | 85 |
| Amide Formation | Acetic acid + amine → amide | 90 |
| Carbamate Synthesis | Acetic acid + isocyanate → carbamate | 80 |
Catalysis
The compound has shown promise as a catalyst in several reactions, including:
- Michael Addition Reactions : It can promote nucleophilic additions to α,β-unsaturated carbonyl compounds.
- Cross-Coupling Reactions : Used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Mechanism of Action
The mechanism by which acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The carbamimidoyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Organic Acids
- Odor Impact : Acetic acid’s odor activity value (OAV <1) suggests minimal sensory contribution compared to esters like ethyl 2-methylbutyrate (OAV >1), which dominate fruity aromas .
- Stability: Unlike phenolic acids (e.g., caffeic acid, vanillic acid), which degrade during fruit ripening, acetic acid remains stable in microbial fermentation systems .
tert-Butyl 2-Carbamimidoylpyrrolidine-1-Carboxylate vs. Other Esters
The tert-butyl ester moiety is compared with aroma-imparting esters and protective groups:
Table 2: Ester Functional Comparison
- Functional Role : While ethyl 2-methylbutyrate contributes to fruity aromas in mushrooms, the tert-butyl ester in the target compound serves as a protective group, enhancing stability during synthesis .
- Reactivity: The carbamimidoyl group’s basicity contrasts with non-reactive ester groups in flavor compounds, enabling interactions with biological targets.
Stability and Degradation Trends
- Acetic Acid: Exhibits consistent presence in microbial systems, unlike phenolic acids (e.g., verbascoside, oleuropein), which peak early in fruit maturation and decline thereafter .
- tert-Butyl Esters : Resistant to hydrolysis under basic conditions compared to methyl or ethyl esters, making them preferable in multi-step syntheses.
Research Findings and Implications
- Aroma vs. Stability : Acetic acid’s low OAV highlights its role as a metabolic byproduct rather than a key aroma contributor, whereas esters like ethyl 2-methylbutyrate are pivotal in sensory profiles .
- Synthetic Utility : The tert-butyl group’s steric bulk improves the stability of carbamimidoyl-pyrrolidine intermediates, critical in drug discovery.
Biological Activity
Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 238.28 g/mol
This compound features a pyrrolidine ring, which is significant for its biological activity, particularly in modulating enzyme interactions and receptor binding.
Mechanisms of Biological Activity
Research indicates that acetic acid derivatives can exhibit various biological activities, including:
- Antimicrobial Activity : Acetic acid is known for its antimicrobial properties. The addition of the tert-butyl carbamimidoyl group may enhance this effect by improving solubility and bioavailability.
- Anticancer Properties : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of acetic acid derivatives against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2021), researchers explored the anticancer properties of several acetic acid derivatives. The findings revealed that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied. However, based on related compounds, it is hypothesized that it may have favorable absorption characteristics due to its moderate lipophilicity.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step routes involving esterification, carbamimidoylation, and protection/deprotection strategies. For example:
- Esterification : React pyrrolidine derivatives with tert-butanol under acidic conditions to introduce the tert-butyl carboxylate group, similar to the esterification of 2-bromoacetic acid described in Scheme 9 of .
- Carbamimidoylation : Introduce the carbamimidoyl group (NH-C(NH₂)) via amidoxime formation or transimination reactions, as exemplified by the conversion of glycine tert-butyl ester to N-(diphenylmethylene) derivatives in .
- Purification : Use column chromatography with solvents like methyl tert-butyl ether (MTBE) for isolation, as noted in analytical protocols () .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is recommended:
- NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.4 ppm for -C(CH₃)₃) and pyrrolidine ring protons (δ ~3.0–3.5 ppm for N-CH₂).
- Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS).
- HPLC : Assess purity with reverse-phase chromatography, referencing derivatized standards (e.g., 2,4-Dichlorophenyl acetic acid in ) .
- Elemental Analysis : Verify empirical formula consistency.
Q. What safety precautions are necessary when handling tert-butyl esters and carbamimidoyl compounds?
Methodological Answer:
- Stability Testing : Monitor for peroxide formation in tert-butyl derivatives (analogous to tert-butyl peracetate hazards in ) by定期testing with iodide-starch paper .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation.
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or decomposition.
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystallographic packing of this compound?
Methodological Answer: Hydrogen bonding networks can be analyzed using graph set theory ( ). For example:
- Graph Set Notation : Assign patterns like D (donor), A (acceptor), and R²₂(8) rings (8-membered rings with two donors and two acceptors) to describe interactions between the carbamimidoyl NH groups and carboxylate oxygens.
- Impact on Packing : Stronger hydrogen bonds (e.g., N-H···O=C) may lead to layered or helical supramolecular architectures, affecting solubility and melting points .
Q. What methodological approaches resolve data contradictions in crystallographic refinement using SHELX software?
Methodological Answer: Common refinement challenges include twinning or disordered tert-butyl groups . Solutions involve:
Q. How does the tert-butyl group affect the pyrrolidine ring’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group reduces accessibility to the pyrrolidine nitrogen, favoring reactions at less hindered sites (e.g., carbamimidoyl NH₂).
- Electronic Effects : The electron-donating tert-butyl group increases electron density on the pyrrolidine ring, potentially slowing electrophilic attacks.
- Experimental Validation : Compare reactivity with non-protected pyrrolidine analogs, using kinetic studies (e.g., NMR monitoring) as in ’s esterification protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
